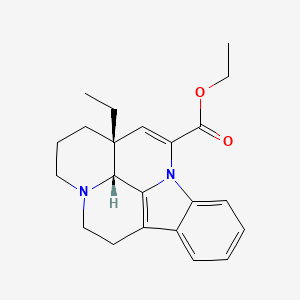

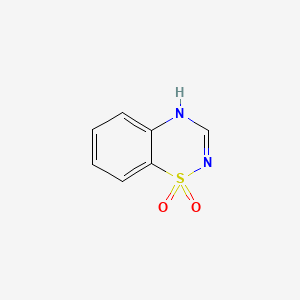

![molecular formula C15H23NO3 B1200324 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol CAS No. 54175-82-5](/img/structure/B1200324.png)

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol

Übersicht

Beschreibung

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as ICI 118,551 and is used in scientific research to study the mechanism of action and physiological effects of beta-adrenergic receptors.

Wissenschaftliche Forschungsanwendungen

Enzymatic Hydroxylation

Research by Kinne et al. (2009) explored the enzymatic hydroxylation of propranolol, a beta-adrenergic blocker, using a fungal peroxygenase. This process yields hydroxylated metabolites like 5-hydroxypropranolol, indicating potential applications in the synthesis of drug metabolites through enzymatic pathways (Kinne et al., 2009).

Bioremediation of Environmental Pollutants

Chhaya and Gupte (2013) investigated the use of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a common industrial pollutant. The study demonstrated the enzyme's ability to degrade Bisphenol A, highlighting the potential for using similar enzymes in environmental clean-up processes (Chhaya & Gupte, 2013).

Electropolymerization Studies

Bıyıklıoğlu and Alp (2017) conducted studies on the electropolymerization of silicon naphthalocyanines substituted with certain groups, including variants similar to 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol. Their research offers insights into the material science applications of these compounds, particularly in the synthesis of non-aggregated silicon naphthalocyanines for various industrial applications (Bıyıklıoğlu & Alp, 2017).

Development of Anticorrosion Coatings

Madhusudhana et al. (2020) explored the use of functionalized graphene oxide and epoxy phenolic novolac nanocomposites for creating efficient anticorrosion coatings. Their study underscores the potential of incorporating compounds like 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol in the development of advanced protective materials (Madhusudhana et al., 2020).

Synthesis and Bioactivity Research

Sihag et al. (2022) reported on the synthesis of various derivatives of propranolol, a compound structurally related to 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol. This research contributes to understanding the bioactivity of such compounds, potentially guiding future pharmaceutical applications (Sihag et al., 2022).

Eigenschaften

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-5-12-8-13(17)6-7-15(12)19-10-14(18)9-16-11(2)3/h4,6-8,11,14,16-18H,1,5,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRWPIZRBNFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969132 | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol | |

CAS RN |

54175-82-5 | |

| Record name | 4-Hydroxyalprenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054175825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(prop-2-en-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

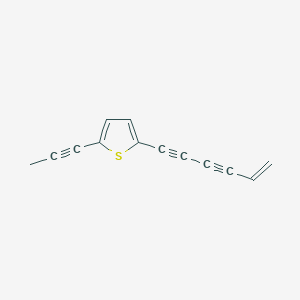

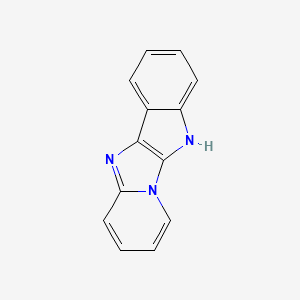

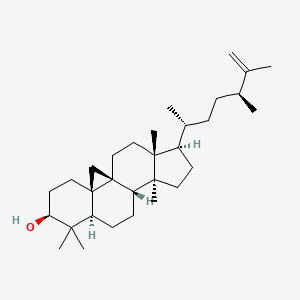

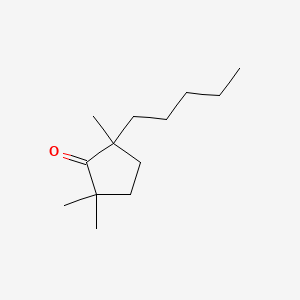

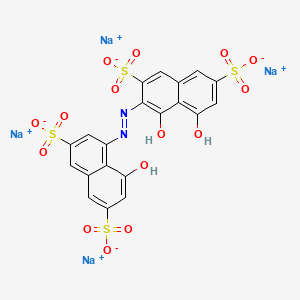

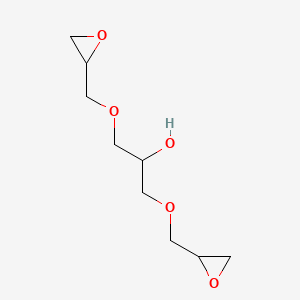

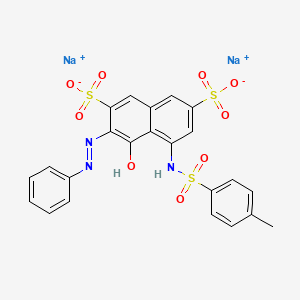

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.